![molecular formula C27H32N4O4S B1233836 N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide is a member of benzamides.
Scientific Research Applications
Discovery as CB2 Agonists
N-[4-[[2-(Diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide and similar compounds were identified as part of a novel series of cannabinoid receptor ligands. In particular, certain derivatives have been found to act as potent and selective CB2 agonists. These compounds, like selective CB2 agonist 31, showed significant activity in rodent models of postoperative pain (Worm et al., 2009).
Carbonic Anhydrase Inhibitors
These compounds have been studied for their role as inhibitors of carbonic anhydrase (CA) isoenzymes. Specific aromatic sulfonamide derivatives exhibited nanomolar half maximal inhibitory concentration (IC50) values against various CA isoenzymes, showing different activities for the isoenzymes studied (Supuran et al., 2013).
Cardiac Electrophysiological Activity
Research has also been conducted on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to this compound. These compounds demonstrated potency in the in vitro Purkinje fiber assay, comparable to established class III agents (Morgan et al., 1990).
Alzheimer's Disease Research
In the context of Alzheimer's disease, certain benzamide derivatives, including N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide, were synthesized and evaluated for their inhibitory effects on the acetylcholinesterase (AChE) enzyme. This enzyme is crucial in Alzheimer's disease research, and the most effective compound in this study was identified as a potential lead compound (Yamali et al., 2021).
Anticancer Activity
A series of substituted benzamides, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, were designed and synthesized for evaluation against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik et al., 2021).
Anticonvulsant Activity
Compounds similar to this compound, such as 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, were synthesized and evaluated in anticonvulsant models. These compounds were found to be superior to phenytoin in certain seizure tests (Lambert et al., 1995).
properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-4-31(5-2)18-17-28-26(32)21-11-15-23(16-12-21)29-27(33)22-7-6-8-25(19-22)36(34,35)30-24-13-9-20(3)10-14-24/h6-16,19,30H,4-5,17-18H2,1-3H3,(H,28,32)(H,29,33) |
InChI Key |
ANFMDKLZVFZSMK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




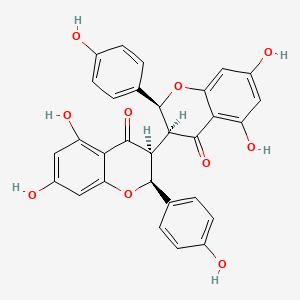
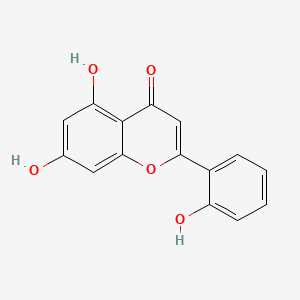

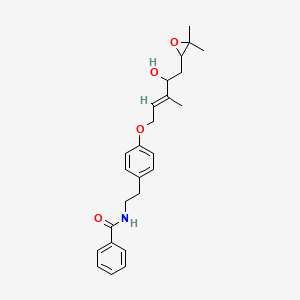

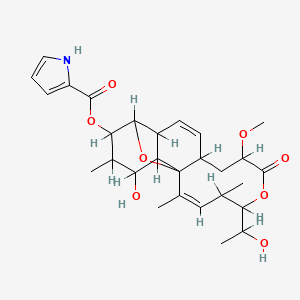



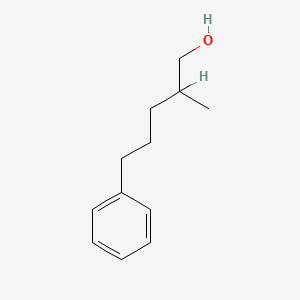

![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
